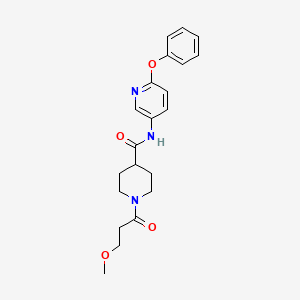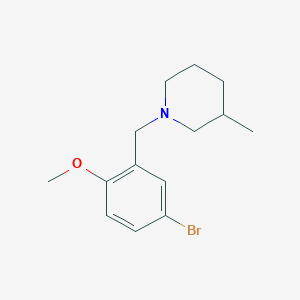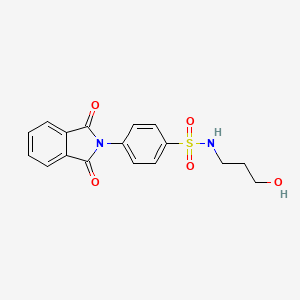
1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as MP-10, is a compound that has gained attention in the scientific community for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in the development and progression of various diseases. For example, in cancer research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. In Alzheimer's disease research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to inhibit the activity of the enzyme beta-secretase, which is involved in the production of amyloid beta.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide vary depending on the disease being studied. In cancer research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to reduce the levels of amyloid beta in the brain. In Parkinson's disease research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to protect dopaminergic neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in lab experiments is its potential to inhibit the growth of cancer cells and reduce the accumulation of amyloid beta in Alzheimer's disease. However, one limitation is that the mechanism of action of 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is not fully understood, which makes it difficult to predict its effects in different disease models.
Zukünftige Richtungen
For 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide research include further studies on its mechanism of action and potential use in the treatment of other diseases, as well as the development of more efficient synthesis methods and optimization of its pharmacokinetic properties.
Synthesemethoden
The synthesis of 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide involves several steps, including the reaction of 3-methoxypropanoic acid with thionyl chloride to form 3-methoxypropanoyl chloride. This is then reacted with 6-amino-3-pyridinecarboxylic acid to form 1-(3-methoxypropanoyl)-N-(6-pyridin-3-yl)carboxamide. The final step involves the reaction of this compound with phenyl magnesium bromide to form 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer. In Alzheimer's disease research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to reduce the accumulation of amyloid beta, a protein that is associated with the development of Alzheimer's disease. In Parkinson's disease research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to protect dopaminergic neurons from oxidative stress.
Eigenschaften
IUPAC Name |
1-(3-methoxypropanoyl)-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-14-11-20(25)24-12-9-16(10-13-24)21(26)23-17-7-8-19(22-15-17)28-18-5-3-2-4-6-18/h2-8,15-16H,9-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFDLHWXJLXUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]methyl}-3H-imidazo[4,5-c]pyridine diethanedioate](/img/structure/B5164167.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)
![3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5164179.png)
![2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5164223.png)

![N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine](/img/structure/B5164234.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B5164236.png)
![N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine](/img/structure/B5164237.png)